molecular formula C12H13N3O2S B2971122 Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate CAS No. 1858251-31-6

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate

Cat. No.: B2971122
CAS No.: 1858251-31-6
M. Wt: 263.32
InChI Key: YZWKTOPVBKJGQA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate is a complex organic compound that features a pyridine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, affecting the compound’s electronic structure.

    Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its versatility for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: This compound shares the pyridine ring but lacks the thiazole and ester groups.

    2-Aminopyridine: Similar in structure but without the thiazole ring and ester group.

    2-N-(5-Aminopyridin-2-yl)pyridine-2,5-diamine: Contains a pyridine ring but differs in the functional groups attached.

Uniqueness

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate is unique due to its combination of a pyridine ring, a thiazole ring, and an ester group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)9-5-4-8(13)6-14-9/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKTOPVBKJGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=NC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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